Bienvenue dans la boutique en ligne BenchChem!

2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid

Fsp3 drug-likeness three-dimensionality

2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid (CAS 1330763-34-2, C13H21NO5, MW 271.31) is a conformationally restricted, sp3-rich spirocyclic building block originally synthesized by the Carreira group. The molecule features a 5-oxa-2-azaspiro[3.4]octane core—a rigid bicyclic scaffold in which a four-membered azetidine ring and a five-membered tetrahydrofuran ring share a quaternary spiro carbon—bearing a Boc-protected amine and a pendant acetic acid moiety at the 7-position.

Molecular Formula C13H21NO5
Molecular Weight 271.313
CAS No. 1330763-34-2
Cat. No. B2552369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
CAS1330763-34-2
Molecular FormulaC13H21NO5
Molecular Weight271.313
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O
InChIInChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyLTMIADFDXMGGRP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid (CAS 1330763-34-2): Spirocyclic Building Block Procurement Rationale


2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid (CAS 1330763-34-2, C13H21NO5, MW 271.31) is a conformationally restricted, sp3-rich spirocyclic building block originally synthesized by the Carreira group . The molecule features a 5-oxa-2-azaspiro[3.4]octane core—a rigid bicyclic scaffold in which a four-membered azetidine ring and a five-membered tetrahydrofuran ring share a quaternary spiro carbon—bearing a Boc-protected amine and a pendant acetic acid moiety at the 7-position. This architecture delivers an Fsp3 value of approximately 0.85, substantially exceeding the ~0.42 median of approved drugs and positioning the compound as a high-three-dimensionality module for fragment-based library construction, scaffold hopping, and lead optimization campaigns [1].

Why Closely Related Spirocyclic Analogs Cannot Substitute for 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid


Although numerous Boc-protected spirocyclic amino acid building blocks are commercially available—including positional isomers differing only in the attachment point of the carboxylic acid moiety—the precise spatial disposition of functional groups governs the exit-vector geometry, conformational restraint, and downstream biological or physicochemical performance. The -CH2COOH group at the 7-position of the 5-oxa-2-azaspiro[3.4]octane core presented by this compound provides a distinct vector orientation compared with directly attached carboxylic acids (e.g., the 7-carboxylic acid analog, CAS 1251009-46-7) or the 6-substituted positional isomers (CAS 1251006-00-4) . In PROTAC linker applications, even single-atom changes in linker length or geometry can alter ternary complex formation efficiency, degradation potency (DC50), and maximum degradation (Dmax) by orders of magnitude [1]. Furthermore, spirocyclic scaffolds exhibit higher intrinsic aqueous solubility and a trend toward greater metabolic stability compared with their non-spirocyclic, six-membered-ring counterparts—advantages that are scaffold-specific and cannot be presumed for every analog within the class [2].

Specifications and Evidence Supporting 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid Differentiation for Scientific Procurement


Fsp3-Based Three-Dimensionality: Quantified Saturation Advantage vs. the Drug-Likeness Baseline

This compound contains 11 sp3-hybridized carbons out of 13 total carbons, yielding a calculated Fsp3 of 0.85. By contrast, the median Fsp3 of approved oral drugs is approximately 0.47, and the widely accepted Fsp3 ≥ 0.42 drug-likeness threshold is exceeded by a factor of 2.0×. Flat aromatic building blocks (Fsp3 typically 0–0.3) and common piperidine/pyrrolidine scaffolds (Fsp3 0.5–0.67) are substantially less saturated [1]. This elevated Fsp3 has been mechanistically linked by multiple studies to improved aqueous solubility (via disruption of crystal packing), reduced promiscuity, and lower attrition rates in clinical development [2].

Fsp3 drug-likeness three-dimensionality conformational restriction lead optimization

Exit-Vector Geometry: Differentiated Spatial Presentation vs. 7-Carboxylic Acid Analog (CAS 1251009-46-7)

The target compound carries a -CH2COOH group at the 7-position, introducing a flexible methylene spacer between the spirocyclic core and the carboxylic acid. In contrast, the closest analog, 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (CAS 1251009-46-7), attaches the carboxylic acid directly to the ring carbon, eliminating this spacer [1]. This seemingly minor difference alters two critical design parameters: (1) the carboxylic acid exit vector is extended by ~1.5 Å and rotated relative to the ring plane, and (2) the rotatable bond count increases from 2 to 3, modulating conformational sampling. In PROTAC development, where linker geometry directly governs ternary complex stabilization and degradation efficiency, such spatial differences can shift DC50 values by 10- to 100-fold [2]. Sigma-Aldrich explicitly markets closely related 5-oxa-2-azaspiro[3.4]octane derivatives incorporating -CH2COOH or -CH2-heterocycle-COOH motifs as 'rigid linkers for PROTAC development' .

exit vector spatial geometry structure-activity relationship scaffold diversification PROTAC linker design

PROTAC Rigid Linker Application: Scaffold-Class Evidence for Conformationally Constrained Degrader Design

Multiple 5-oxa-2-azaspiro[3.4]octane derivatives are explicitly validated by Sigma-Aldrich and ComInnex as rigid linker components for PROTAC development, with documented impact on ternary complex geometry and drug-like property optimization: 'Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties' . Published SAR studies demonstrate that rigid, conformationally constrained spirocyclic linkers can improve both DC50 and Dmax compared to flexible alkyl or PEG linkers of comparable length [1]. The spirocyclic architecture locks molecular conformation and reduces rotational freedom, pre-organizing the degrader into an active conformation favorable for ternary complex stabilization . The target compound, with its Boc-protected amine and -CH2COOH handle, provides two orthogonal functionalization points for conjugation to E3 ligase ligands and target-protein warheads.

PROTAC targeted protein degradation rigid linker ternary complex DC50 Dmax

M4 Muscarinic Receptor Agonist Pharmacophore: 5-Oxa-2-azaspiro[3.4]octane as a Privileged Scaffold in CNS Drug Discovery

The 5-oxa-2-azaspiro[3.4]octane scaffold is explicitly claimed as a core pharmacophore in Novartis AG's patent family covering M4 muscarinic acetylcholine receptor agonists (WO2021070091A1 / EP4041737A1), targeting psychosis, hyperkinetic movement disorders, cognitive dysfunction, and substance use disorders [1]. These patents disclose that M4-selective activation can provide antipsychotic efficacy comparable to xanomeline while avoiding cholinergic side effects mediated by M1/M2/M3/M5 receptor subtypes [2]. The target compound's scaffold serves as a versatile synthetic entry point for generating M4 agonist libraries via functionalization at the Boc-deprotected amine (2-position) and the carboxylic acid (7-position side chain). The parallel Novartis patent on 2-azaspiro[3.4]octane M4 agonists (WO2021070090A1) confirms that incorporation of an oxygen heteroatom into the spirocyclic ring system (i.e., the 5-oxa modification) represents a deliberate structural diversification strategy within the same therapeutic program [3].

M4 muscarinic receptor CNS drug discovery antipsychotic spirocyclic pharmacophore Novartis patent

Intrinsic Solubility and Metabolic Stability Advantage: Spirocyclic vs. Non-Spirocyclic Six-Membered Ring Comparators

In a foundational study by Burkhard, Carreira, and colleagues (Angew. Chem. Int. Ed. 2010), heteroatom-substituted spiro[3.3]heptanes were demonstrated to show 'higher aqueous solubility than their cyclohexane analogues, and a trend towards higher metabolic stability' [1]. The authors further noted that spirocyclic compounds exhibited higher intrinsic solubility even when logP values were very similar to their non-spirocyclic counterparts. This phenomenon is attributed to reduced crystal packing efficiency imparted by the non-planar, three-dimensional spirocyclic architecture. Sigma-Aldrich's technical documentation for the Carreira-SpiroChem building block collection explicitly lists 'Increased aqueous solubility' and 'Potentially increased metabolic stability' as key advantages of spirocyclic building blocks [2]. A comprehensive 2025 review (Batista et al., Eur. J. Med. Chem.) further corroborates that 'the three-dimensionality of spirocycles can increase solubility by reducing crystal packing' and that 'hindrance around metabolic soft spots can decrease metabolism' [3].

aqueous solubility metabolic stability spirocyclic scaffold ADME bioisostere

Recommended Scientific and Industrial Application Scenarios for 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid


PROTAC Linker Library Construction via Orthogonal Boc-Deprotection and Amide Coupling

The target compound is ideally suited for constructing rigid, spirocyclic PROTAC linker libraries. The Boc-protected azetidine amine can be selectively deprotected (TFA/DCM or HCl/dioxane) and conjugated to E3 ligase ligands (e.g., CRBN or VHL recruiting motifs), while the -CH2COOH handle can be activated (HATU, EDC/HOBt) for coupling to target-protein warheads. The resulting spirocyclic linker imparts conformational rigidity that can enhance ternary complex formation efficiency, as documented for structurally analogous 5-oxa-2-azaspiro[3.4]octane PROTAC linkers commercialized by Sigma-Aldrich and ComInnex . The orthogonal protection strategy ensures compatibility with standard solid-phase and solution-phase PROTAC synthesis workflows.

Fragment-Based Drug Discovery (FBDD) Library Design Using High-Fsp3 Spirocyclic Inputs

The Carreira group and Sigma-Aldrich explicitly position spirocyclic building blocks from the 5-oxa-2-azaspiro[3.4]octane family as 'unprecedented inputs for fragment-based libraries' . The target compound's high Fsp3 (0.85) and multiple functionalization vectors make it a valuable fragment for generating three-dimensionally diverse screening libraries. The well-defined exit vectors enable systematic exploration of chemical space, while the documented class-wide advantages in aqueous solubility reduce the risk of false negatives due to poor fragment solubility in biochemical assays.

M4 Muscarinic Receptor Agonist Lead Optimization and Scaffold-Hopping Programs

Given that the 5-oxa-2-azaspiro[3.4]octane core is explicitly claimed in Novartis' M4 agonist patents (WO2021070091A1 / EP4041737A1) [1], the target compound serves as a strategic starting material for medicinal chemistry programs targeting M4-mediated neurological disorders. The compound can be elaborated via Boc deprotection and amide/sulfonamide formation at the 2-position (azetidine nitrogen) and via amide, ester, or heterocycle formation at the 7-position acetic acid side chain. This enables rapid generation of patent-differentiated M4 agonist analogs for structure-activity relationship studies.

Conformationally Constrained Peptidomimetic and Unnatural Amino Acid Synthesis

As a spirocyclic α-proline derivative analog, the target compound can function as a conformationally constrained building block for peptidomimetic design. The 5-oxa-2-azaspiro[3.4]octane core restricts backbone dihedral angles, enabling precise control over secondary structure mimicry in peptide-based therapeutics. Recent advances in multigram-scale synthesis of spirocyclic α-prolines further validate the practical utility of this compound class in medicinal chemistry workflows [2]. The Boc group provides orthogonal protection compatible with Fmoc/tBu solid-phase peptide synthesis strategies.

Quote Request

Request a Quote for 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.